molecular formula C7H8OS B1586522 4,5-Dimethylthiophene-2-carboxaldehyde CAS No. 5928-48-3

4,5-Dimethylthiophene-2-carboxaldehyde

Cat. No. B1586522
CAS RN: 5928-48-3
M. Wt: 140.2 g/mol
InChI Key: QSBBXKVGLJSGAJ-UHFFFAOYSA-N
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Description

4,5-Dimethylthiophene-2-carboxaldehyde is a derivatized thiophene compound potentially useful as a building block for synthesis . The thiophene moiety is of particular interest to material design .


Synthesis Analysis

The raw materials for the preparation of 4,5-Dimethylthiophene-2-carboxaldehyde include Phosphorus oxychloride, Potassium hydroxide, Hydrazinium hydroxide solution, Ethylene glycol, N-Methylformanilide, and 3-Methyl-2-thiophenecarboxaldehyde .


Molecular Structure Analysis

The molecular formula of 4,5-Dimethylthiophene-2-carboxaldehyde is C7H8OS . The InChI Key is QSBBXKVGLJSGAJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

4,5-Dimethylthiophene-2-carboxaldehyde is potentially useful as a building block for synthesis . It presents the thiophene group with useful functionality for incorporation into materials .


Physical And Chemical Properties Analysis

4,5-Dimethylthiophene-2-carboxaldehyde has a refractive index of n20/D 1.579 . It has a boiling point of 82-85 °C/0.2 mmHg . The density of this compound is 1.179 g/mL at 25 °C .

Scientific Research Applications

    • Application Summary : Thiophene-based analogs are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Methods of Application : The synthesis of thiophene derivatives often involves heterocyclization of various substrates .
    • Results or Outcomes : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • Application Summary : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Results or Outcomes : The use of thiophene derivatives as corrosion inhibitors can help to protect various materials from degradation .
    • Application Summary : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
    • Results or Outcomes : The use of thiophene derivatives in these applications can help to improve the performance and efficiency of organic electronic devices .

4,5-Dimethylthiophene-2-carboxaldehyde is a derivatized thiophene compound that can be used as a building block for synthesis . Here are some additional potential applications:

    • Application Summary : The thiophene group in 4,5-Dimethylthiophene-2-carboxaldehyde presents useful functionality for incorporation into materials .
    • Results or Outcomes : The use of this compound can help to improve the properties and performance of various materials .
    • Application Summary : 4,5-Dimethylthiophene-2-carboxaldehyde can be used as a building block in organic synthesis .
    • Results or Outcomes : The use of this compound in organic synthesis can lead to the creation of a wide range of organic compounds with various properties and applications .
    • Application Summary : 4,5-Dimethylthiophene-2-carboxaldehyde can be used in chemical research as a reagent or starting material .
    • Results or Outcomes : The use of this compound in chemical research can contribute to the advancement of knowledge in the field of chemistry .

Safety And Hazards

4,5-Dimethylthiophene-2-carboxaldehyde is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash face, hands, and any exposed skin thoroughly after handling . It should not be used for food, drug, pesticide, or biocidal product use .

properties

IUPAC Name

4,5-dimethylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8OS/c1-5-3-7(4-8)9-6(5)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBBXKVGLJSGAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370042
Record name 4,5-Dimethylthiophene-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethylthiophene-2-carboxaldehyde

CAS RN

5928-48-3
Record name 4,5-Dimethylthiophene-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dimethylthiophene-2-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
LE Kapp, M Schutte-Smith, L Twigge… - Journal of Molecular …, 2022 - Elsevier
The synthesis and crystal structures of four imidazo[4,5-f]1,10-phenanthroline type compounds, namely 2,6-(dimethoxypyridyl)imidazo[4,5-f]1,10-phenanthroline monohydrate (C 20 H …
Number of citations: 3 www.sciencedirect.com
JH Arrizabalaga, JS Casey, JC Becca, L Jensen… - JCIS Open, 2021 - Elsevier
Investigation into the use of thermally reversible Diels-Alder chemistry coupled with magnetic iron oxide nanoparticles has grown over the last decade. This technology has been used …
Number of citations: 5 www.sciencedirect.com
YN Firsova, SR Engel, NA Lozinskaya… - Russian Chemical …, 2015 - Springer
The preparative procedure for the synthesis of N-(2,2,2-trichloro-1-hydroxyethyl)aldimines from the corresponding aldehyde, chloral, and ammonium acetate was developed. …
Number of citations: 5 link.springer.com
J Casey - 2021 - etda.libraries.psu.edu
The microRNAs (miRNAs) are naturally occurring small nucleic acid molecules which play a role in the regulation of gene expression in numerous biological processes. The different …
Number of citations: 0 etda.libraries.psu.edu
AJ Wommack - 2011 - search.proquest.com
Chapter 1. The reaction of diazomethane with simple aldehydes to deliver methyl ketones has a long studied history in the art of organic synthesis. Formyl electrophiles have also been …
Number of citations: 2 search.proquest.com
S Dufresne, A Bolduc, WG Skene - Journal of Materials Chemistry, 2010 - pubs.rsc.org
The spectroelectrochemical behaviour of heterocyclic azomethines prepared by condensing complementary aldehydes and amines was observed as intense colour changes of the …
Number of citations: 47 pubs.rsc.org

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